molecular formula C14H11N3O2 B12793067 2-Methyl-5-nitro-1-phenylbenzimidazole CAS No. 14625-61-7

2-Methyl-5-nitro-1-phenylbenzimidazole

Cat. No.: B12793067
CAS No.: 14625-61-7
M. Wt: 253.26 g/mol
InChI Key: MMLFSPCXFZSZIT-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which confer unique chemical properties and biological activities

Preparation Methods

The synthesis of 2-Methyl-5-nitro-1-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . Another approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

2-Methyl-5-nitro-1-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include sodium metabisulphite, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-nitro-1-phenylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1-phenylbenzimidazole involves its interaction with biological targets at the molecular level. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

2-Methyl-5-nitro-1-phenylbenzimidazole can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

14625-61-7

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-methyl-5-nitro-1-phenylbenzimidazole

InChI

InChI=1S/C14H11N3O2/c1-10-15-13-9-12(17(18)19)7-8-14(13)16(10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MMLFSPCXFZSZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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